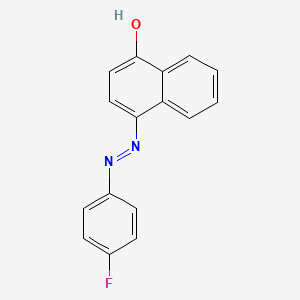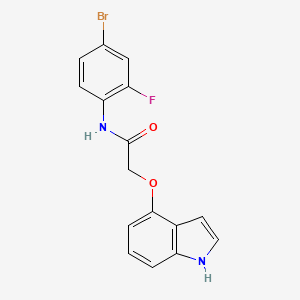![molecular formula C15H11Cl2FN4S B12155780 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155780.png)
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating member of the 1,2,4-triazole family. Its full chemical name might be a mouthful, but it’s worth exploring! Here’s a concise introduction:
- It contains a 1,2,4-triazole core, which is a five-membered ring with three nitrogen atoms and two carbon atoms.
- The compound’s structure combines the aromaticity of phenyl rings with the unique properties of the triazole moiety.
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine: is a heterocyclic organic molecule.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves Suzuki–Miyaura cross-coupling , a powerful method for forming carbon–carbon bonds. In this case, boron reagents play a crucial role . The general steps include:
Boron Reagent Preparation: Synthesize or obtain the appropriate boron reagent (e.g., arylboronic acid or boronic ester).
Cross-Coupling: React the boron reagent with an aryl halide (usually an aryl bromide or iodide) in the presence of a palladium catalyst and a base. This forms the desired triazole product.
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scalability, and cost-effectiveness. Specific details would depend on the manufacturer and proprietary methods.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Base: Facilitates the coupling process.
Aryl Halides: React with the boron reagent.
Major Products:: The major product is the triazole compound itself, with variations depending on the substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds at the moment, exploring related triazoles and comparing their properties would be valuable.
Eigenschaften
Molekularformel |
C15H11Cl2FN4S |
|---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11Cl2FN4S/c16-11-5-3-6-12(17)10(11)8-23-15-21-20-14(22(15)19)9-4-1-2-7-13(9)18/h1-7H,8,19H2 |
InChI-Schlüssel |
UDNRMNYNWHXJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide](/img/structure/B12155705.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B12155713.png)
![ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12155715.png)
![Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate](/img/structure/B12155722.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155723.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12155727.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12155729.png)
![{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B12155752.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155761.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155769.png)

